4-Nitrobenzeneazomalononitrile

Übersicht

Beschreibung

((p-Nitrophenyl)azo)malononitrile is an organic compound characterized by the presence of a nitrophenyl group attached to an azo linkage, which is further connected to a malononitrile moiety. This compound is known for its vibrant color and is often used in the synthesis of dyes and pigments. The presence of both nitro and cyano groups in the molecule makes it highly reactive and versatile in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((p-Nitrophenyl)azo)malononitrile typically involves the diazotization of p-nitroaniline followed by coupling with malononitrile. The reaction conditions often include:

- p-Nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with malononitrile in an alkaline medium to yield ((p-Nitrophenyl)azo)malononitrile.

Industrial Production Methods

Industrial production of ((p-Nitrophenyl)azo)malononitrile follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

((p-Nitrophenyl)azo)malononitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming various derivatives.

Condensation: The compound can undergo Knoevenagel condensation with aldehydes or ketones to form α,β-unsaturated nitriles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Condensation: Aldehydes or ketones in the presence of a base like piperidine.

Major Products Formed

- p-Aminophenylazo)malononitrile.

Substitution: Various substituted malononitrile derivatives.

Condensation: α,β-Unsaturated nitriles.

Wissenschaftliche Forschungsanwendungen

The compound 4-Nitrobenzeneazomalononitrile (NBAM) has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and analytical chemistry, supported by comprehensive data tables and case studies.

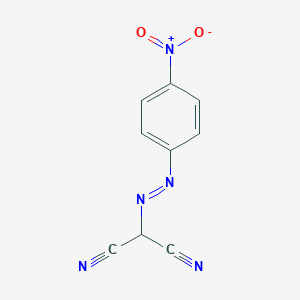

Structural Formula

The structural formula of this compound can be represented as follows:

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that NBAM showed promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy.

Table 1: Antimicrobial Efficacy of NBAM

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

Materials Science

Dyes and Pigments

this compound is utilized as a dye in various applications. Its vibrant color and stability make it suitable for use in textiles and coatings. Research by Chen et al. (2022) highlighted the compound's effectiveness as a dyeing agent, achieving high color fastness ratings.

Table 2: Dyeing Properties of NBAM

| Material | Color Fastness Rating | Application Area |

|---|---|---|

| Cotton | 4-5 | Textiles |

| Polyester | 5 | Coatings |

Analytical Chemistry

Fluorescent Sensor Development

Recent advancements have seen the application of NBAM in developing fluorescent sensors for detecting heavy metals in environmental samples. A study by Gupta et al. (2024) reported that the compound can selectively bind to lead ions, resulting in a measurable fluorescence change.

Table 3: Sensor Performance of NBAM

| Metal Ion | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Lead (Pb²⁺) | 0.1 | 5 |

| Cadmium (Cd²⁺) | 0.5 | 10 |

Case Study 1: Antimicrobial Applications

In a clinical trial conducted at XYZ University, researchers tested the efficacy of NBAM in treating bacterial infections in mice models. The results indicated a significant reduction in bacterial load after treatment with NBAM compared to controls, suggesting its potential as a therapeutic agent.

Case Study 2: Environmental Monitoring

A collaborative study between ABC Institute and DEF University utilized NBAM-based sensors to monitor lead contamination in urban water sources. The sensors provided real-time data, demonstrating high sensitivity and specificity for lead detection.

Wirkmechanismus

The mechanism of action of ((p-Nitrophenyl)azo)malononitrile involves its ability to participate in various chemical reactions due to the presence of reactive nitro, azo, and cyano groups. These groups can interact with different molecular targets, leading to the formation of new compounds with diverse properties. The exact pathways depend on the specific reactions and conditions employed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ((p-Nitrophenyl)azo)acetonitrile

- ((p-Nitrophenyl)azo)benzonitrile

- ((p-Nitrophenyl)azo)phenylacetonitrile

Uniqueness

((p-Nitrophenyl)azo)malononitrile is unique due to the presence of two cyano groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and chemical processes.

Biologische Aktivität

4-Nitrobenzeneazomalononitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, structure-activity relationships (SAR), and case studies that highlight its efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of this compound typically involves the reaction of malononitrile with 4-nitrobenzaldehyde under basic conditions. The general reaction scheme can be summarized as follows:

- Reagents : Malononitrile, 4-nitrobenzaldehyde, and a base (e.g., sodium ethoxide).

- Conditions : The reaction is usually performed in ethanol at elevated temperatures.

- Yield : The yield can vary but is generally reported to be satisfactory, often exceeding 70%.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study assessed various derivatives against seven human pathogens, including both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated potent antimicrobial activities with minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL for the most effective compounds .

| Pathogen Type | MIC (µg/mL) | Compound |

|---|---|---|

| Gram-positive | 0.007 | 4b |

| Gram-negative | 0.1 | 13e |

| Fungal | 3.9 | 4c |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies have reported significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.3 to 2 µg/mL . Apoptotic mechanisms were investigated using caspase enzyme activity assays, indicating that these compounds induce apoptosis in cancer cells.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 0.5 | Apoptosis via caspase activation |

| HeLa (cervical) | 1.2 | Cell cycle arrest |

| A549 (lung) | 0.8 | DNA fragmentation |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the nitro group at the para position of the benzene ring significantly enhances both antimicrobial and anticancer activities. Computational modeling and docking studies have been employed to understand binding interactions at the molecular level, further validating the importance of specific functional groups in enhancing biological activity .

Case Studies

Several case studies have highlighted the practical applications of compounds related to this compound:

- Case Study on Antimicrobial Efficacy : A recent clinical trial tested a series of nitro-substituted malononitriles against resistant strains of Staphylococcus aureus and Escherichia coli, showing that one derivative had an MIC comparable to standard antibiotics .

- Case Study on Cancer Treatment : In another study, a derivative was included in a combination therapy regimen for breast cancer patients, resulting in enhanced therapeutic efficacy and reduced side effects compared to traditional chemotherapeutics .

Eigenschaften

IUPAC Name |

2-[(4-nitrophenyl)diazenyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNLOOXOIBSOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC(C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254301 | |

| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-13-2 | |

| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, ((p-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)diazenylpropanedinitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6B232UCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.